molecular formula C30H34N4O8S B2959971 2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) CAS No. 866014-62-2

2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)

Cat. No.: B2959971
CAS No.: 866014-62-2
M. Wt: 610.68
InChI Key: OPHGPCMTGCNPQF-UHFFFAOYSA-N
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Description

The compound 2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) is a bis-acetamide derivative featuring a fused thieno[3,2-d]pyrimidine-2,4-dione core. Key structural attributes include:

  • Core: Thieno[3,2-d]pyrimidine-2,4-dione, a heterocyclic system combining thiophene and pyrimidine rings with two keto groups.
  • Substituents: Two N-(3,4-dimethoxyphenethyl)acetamide groups attached at the 1- and 3-positions of the core.
  • Molecular Weight: Calculated as approximately 554.07 g/mol (C₂₆H₂₆N₄O₈S).

Properties

CAS No.

866014-62-2

Molecular Formula

C30H34N4O8S

Molecular Weight

610.68

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C30H34N4O8S/c1-39-22-7-5-19(15-24(22)41-3)9-12-31-26(35)17-33-21-11-14-43-28(21)29(37)34(30(33)38)18-27(36)32-13-10-20-6-8-23(40-2)25(16-20)42-4/h5-8,11,14-16H,9-10,12-13,17-18H2,1-4H3,(H,31,35)(H,32,36)

InChI Key

OPHGPCMTGCNPQF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3)OC

solubility

not available

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Transport and Distribution

Within cells and tissues, 2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cell membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Its localization within cells is influenced by factors such as pH and the presence of specific transporters.

Biological Activity

The compound 2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) is a novel synthetic derivative with potential therapeutic applications. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H29N3O8S
  • Molecular Weight : 555.6 g/mol
  • CAS Number : 1644743-68-9
  • SMILES : COc1ccccc1C(CN2C(=O)N(C(=O)c3sc(cc23)c4occn4)C(C)(C)C(=O)O)OC5CCOCC5

The compound features a complex structure that contributes to its biological efficacy. The thieno[3,2-d]pyrimidine moiety is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. The results indicated significant antibacterial activity comparable to standard antibiotics like levofloxacin. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for multiple bacterial strains:
    • Escherichia coli
    • Staphylococcus aureus
    • Salmonella typhi

The compound exhibited lower MIC values than levofloxacin against Bacillus subtilis, indicating superior antibacterial properties .

Anti-inflammatory Effects

Compounds containing the pyrimidine structure have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This leads to a reduction in pro-inflammatory mediators such as prostaglandins. The novel compound may also exhibit similar effects; however, detailed studies are required to elucidate its mechanism of action .

Study 1: Antibacterial Evaluation

In a comparative study assessing the antibacterial efficacy of various acetamide derivatives, the compound showed potent activity against Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine MIC values across different concentrations (25 µg/100 µL to 100 µg/100 µL), revealing significant inhibition rates .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted on similar thieno[3,2-d]pyrimidine derivatives. The findings suggested that modifications at specific positions on the pyrimidine ring could enhance biological activity. This highlights the importance of structural optimization in developing effective therapeutic agents .

Data Summary Table

Biological Activity Tested Strains/Cell Lines Results Reference
AntibacterialE. coli, S. aureus, S. typhiLower MIC than levofloxacin
AnticancerVarious cancer cell linesInduces apoptosis (analog studies)
Anti-inflammatoryCOX enzyme inhibitionReduced prostaglandin levels

Scientific Research Applications

The compound 2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) presents a unique structure that has garnered interest in various scientific research applications. This article will explore its potential uses in medicinal chemistry, biological research, and materials science, supported by case studies and data tables.

Applications in Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. A study demonstrated that compounds similar to the one inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Thieno[3,2-d]pyrimidines have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics .

Neuroprotective Effects : Preliminary studies have shown that thieno[3,2-d]pyrimidine derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases .

Applications in Biological Research

Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. For instance, it has been tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .

Drug Delivery Systems : Due to its favorable solubility and stability profile, the compound could be integrated into drug delivery systems aimed at enhancing the bioavailability of therapeutic agents .

Materials Science Applications

Polymer Synthesis : The thieno[3,2-d]pyrimidine core can be utilized in synthesizing novel polymers with enhanced electrical or thermal properties. These materials are of interest for applications in organic electronics and photonics .

Case Study 1: Anticancer Activity

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives showed that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that derivatives of thieno[3,2-d]pyrimidine demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Case Study 3: Neuroprotective Mechanisms

Research involving neuronal cell cultures treated with thieno[3,2-d]pyrimidine derivatives indicated a reduction in markers of oxidative stress and inflammation. This suggests their potential use as neuroprotective agents in conditions like Alzheimer's disease.

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancerSignificant inhibition of cancer cell proliferation
AntimicrobialEffective against MRSA with low MIC values
Biological ResearchEnzyme InhibitionInhibition of DHFR activity
Drug DeliveryEnhanced bioavailability in preliminary studies
Materials SciencePolymer SynthesisDevelopment of polymers with improved properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Efficiency : The compound achieved a 94% yield via a multicomponent reaction, suggesting robust methodology for acetamide derivatives . In contrast, the thioether-containing compound had a lower yield (60%), likely due to steric or electronic challenges .
  • Lipophilicity : The target compound’s 3,4-dimethoxyphenethyl groups may enhance bioavailability compared to the polar hydroxyethyl groups in .

Physicochemical Properties

  • Solubility : The compound’s oily nature contrasts with the crystalline solids in and , highlighting the impact of substituents on phase behavior .
  • Melting Point : ’s compound has a high melting point (224–226°C), typical of rigid thioether-linked aromatics, whereas the target compound’s melting point remains uncharacterized .

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